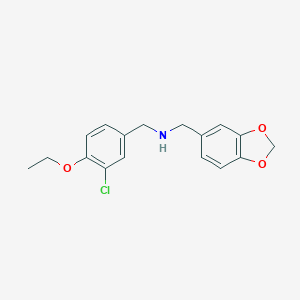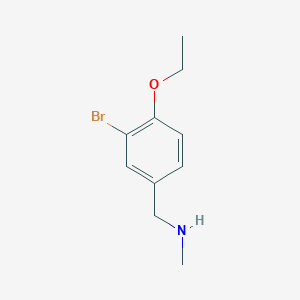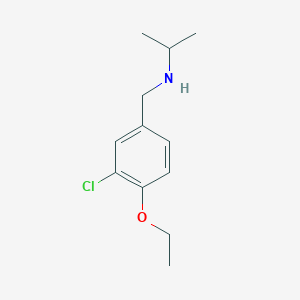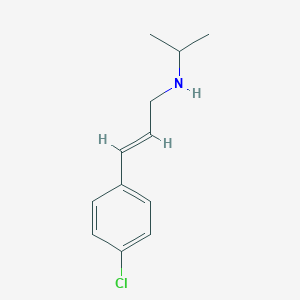![molecular formula C21H21NO4 B275942 3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275942.png)
3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, fever, and inflammation. It is a member of the anthranilic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Mefenamic acid has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in the field of scientific research.
Mécanisme D'action
3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid acid works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It does this by blocking the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. By reducing the production of prostaglandins, mefenamic acid can reduce pain, inflammation, and fever.
Biochemical and Physiological Effects
3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in inflammation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response. 3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid acid has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and has well-characterized pharmacological properties. It is also stable and can be stored for long periods of time. However, mefenamic acid has some limitations. It has a narrow therapeutic window and can be toxic at high doses. It can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving mefenamic acid. One area of research is the development of mefenamic acid analogs with improved pharmacological properties. Another area of research is the use of mefenamic acid in combination with other drugs to enhance its therapeutic effects. Additionally, mefenamic acid could be used as a tool to study the role of prostaglandins in various physiological processes. Finally, mefenamic acid could be used in the development of new cancer and viral therapies.
Méthodes De Synthèse
3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid acid can be synthesized from 2,3-dimethylaniline and 2-chlorobenzoic acid using a Friedel-Crafts acylation reaction. The resulting intermediate is then subjected to a series of reactions to yield the final product. The synthesis of mefenamic acid has been optimized over the years to improve yield, purity, and efficiency.
Applications De Recherche Scientifique
3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid acid has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in the field of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a useful tool for studying pain and inflammation. It has also been found to have antitumor and antiviral properties, making it a potential candidate for cancer and viral research.
Propriétés
Formule moléculaire |
C21H21NO4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-[5-[[2-(2-methoxyphenyl)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H21NO4/c1-25-19-8-3-2-5-15(19)11-12-22-14-18-9-10-20(26-18)16-6-4-7-17(13-16)21(23)24/h2-10,13,22H,11-12,14H2,1H3,(H,23,24) |
Clé InChI |
HRXVATBMJSVATM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O |
SMILES canonique |
COC1=CC=CC=C1CC[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-2-amine](/img/structure/B275881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275883.png)